2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid
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Overview
Description
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid typically involves the halogen-metal exchange followed by borylation. . The reaction conditions often involve the use of organolithium or Grignard reagents, which facilitate the exchange and subsequent borylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, making it suitable for a wide range of substrates.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and atmospheric pressure.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex that facilitates the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methoxycarbonyl and amino groups offer additional sites for functionalization, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C7H9BN2O4 |
---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
[2-(methoxycarbonylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-4-5(8(12)13)2-3-9-6/h2-4,12-13H,1H3,(H,9,10,11) |
InChI Key |
HRAHSHBSDCCHEO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)NC(=O)OC)(O)O |
Origin of Product |
United States |
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